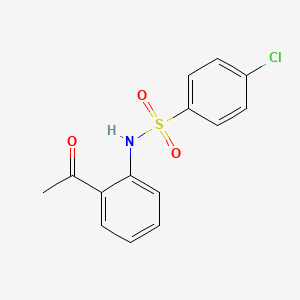
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” is a chemical compound that likely contains an acetylphenyl group, a chlorobenzenesulfonamide group, and an amide linkage connecting these two groups . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of “N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” would be characterized by the presence of an acetylphenyl group, a chlorobenzenesulfonamide group, and an amide linkage . The exact 3D structure would depend on the specific arrangement and orientation of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving “N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially react, including the amide linkage and the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-acetylphenyl)-4-chlorobenzenesulfonamide” would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
- One-Pot Synthesis and Crystal Structure : A one-pot synthesis method under base conditions has been developed for N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, yielding high purity and excellent yields. The molecular structure is V-shaped, determined by single crystal X-ray analysis, with significant dihedral angles and hydrogen bonding patterns in its crystal packing (Kobkeatthawin et al., 2017).
Biological Applications
- Antimicrobial and Enzyme Inhibition : Derivatives of N-(dimethylphenyl substituted)-N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and displayed moderate to good activities against Gram-negative and Gram-positive bacteria. They also showed potential as enzyme inhibitors for lipoxygenase and chymotrypsin (Aziz‐ur‐Rehman et al., 2014).
Molecular and Crystal Structure Analysis
- Effect of Chlorine Substitutions on Molecular Conformation : A study on arylsulfonamide derivatives, including N-(4-acetylphenyl)benzenesulfonamide, revealed that chlorine substitution does not significantly alter their molecular conformation or intermolecular architecture, maintaining similar crystal packing patterns (Fernandes et al., 2011).
Chemical Reactivity and Applications
- Synthesis and Biological Evaluation of Derivatives : Novel benzenesulfonamide derivatives of N-(4-acetylphenyl)benzene sulphonamide were synthesized and evaluated for their in vitro antitumor activity. These derivatives showed promising results against certain cancer cell lines (Fahim & Shalaby, 2019).
- Carbonic Anhydrase Inhibitory Effects : 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrated potent inhibitory effects against human carbonic anhydrase isoenzymes, indicating potential therapeutic applications (Gul et al., 2016).
Solubility and Thermodynamics
- Solid-Liquid Phase Equilibrium : The solubility and thermodynamic functions of 2-chlorobenzenesulfonamide in various solvents were studied, providing essential data for optimizing reaction and crystallization processes in industrial applications (Wu & Li, 2020).
Crystal Structure Variability
- Conformational Variability in Sulfonamide-Chalcone Hybrids : Sulfonamide-chalcone derivatives exhibited conformational variability in their molecular backbones and benzenesulfonamide moieties, with implications for cytotoxic activity against cancer cell lines (de Castro et al., 2015).
作用機序
Target of Action
Similar compounds have been known to interact with enzymes such as cyclooxygenase-1/2 (cox-1/2) and lipoxygenase-5 . These enzymes play crucial roles in the metabolism of arachidonic acid, a key player in inflammation and other physiological processes .
Mode of Action
It’s known that similar compounds can undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially alter the activity of the target enzymes, leading to changes in the biochemical pathways they regulate .
Biochemical Pathways
Given its potential interaction with cox-1/2 and lipoxygenase-5, it’s plausible that it could influence the arachidonic acid pathway . This pathway is involved in the production of prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation and other physiological responses .
Result of Action
Based on its potential interaction with cox-1/2 and lipoxygenase-5, it could potentially modulate the production of inflammatory mediators, thereby influencing cellular responses to inflammation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMVUUVJLFFFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide](/img/structure/B2943125.png)
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2943128.png)
![N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide](/img/structure/B2943129.png)
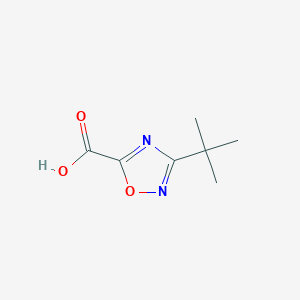
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2943132.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide](/img/structure/B2943133.png)


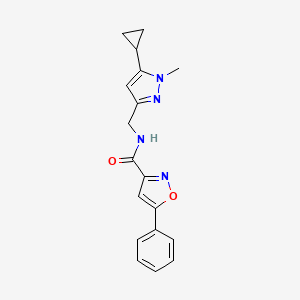
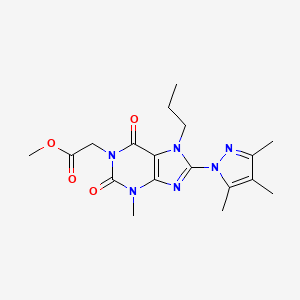
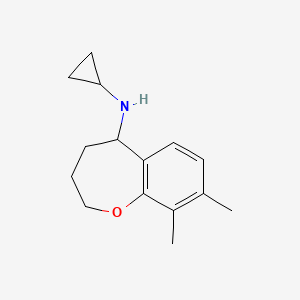
![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2943143.png)